molecular formula C18H13N3O B8751665 3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one CAS No. 820233-45-2

3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B8751665
CAS RN: 820233-45-2
M. Wt: 287.3 g/mol
InChI Key: SDHIVMJKZPHEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H13N3O and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820233-45-2

Product Name

3,4-Diphenyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3,4-diphenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H13N3O/c22-15-11-14(12-7-3-1-4-8-12)16-17(20-21-18(16)19-15)13-9-5-2-6-10-13/h1-11H,(H2,19,20,21,22)

InChI Key

SDHIVMJKZPHEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)n1nc(-c2ccccc2)c2c(-c3ccccc3)cc(=O)[nH]c21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one (1.0 g, 3.1 mmol) was added neat TFA (15 mL) and the resulting solution was heated to 70° C. After 18 hr, the reaction was concentrated under reduced pressure to remove TFA. The resulting tan solid was diluted with EtOAc and washed with an aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered through a fritted funnel, and concentrated under reduced pressure. Purification of this material was accomplished by recrystallization from MeOH to give the title compound (0.17 g, 20% yield) as a colorless solid. LRMS m/z (APCl) 288 (M+1); 500 MHz 1H NMR (DMSO-D6) δ 7.29-6.92 (m, 10H), 5.90 (bs, 1H).
Name
1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
20%

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